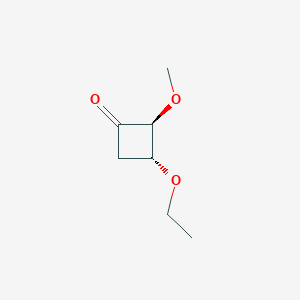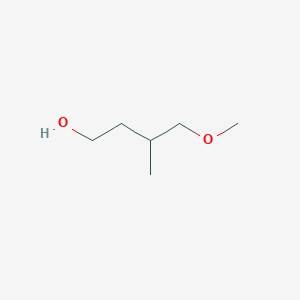
5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole
Overview
Description
5,6-Dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole is a complex organic compound characterized by the presence of chlorine, isocyanate, and trifluoromethyl groups attached to a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole typically involves multi-step organic reactions. One common method starts with the chlorination of 2-(trifluoromethyl)-1,3-benzodioxole to introduce chlorine atoms at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the isocyanate group, forming urea derivatives.
Oxidation and Reduction: While the benzodioxole ring is relatively stable, the isocyanate group can be reduced to an amine or oxidized to a carbamate under specific conditions.
Addition Reactions: The isocyanate group can react with alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Oxidizing Agents: Hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Urea Derivatives: Formed from the reaction with amines.
Carbamates: Resulting from the reaction with alcohols.
Amines: Produced through reduction of the isocyanate group.
Scientific Research Applications
Chemistry
In chemistry, 5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole is used as a building block for synthesizing more complex molecules. Its unique functional groups make it valuable in the development of novel organic compounds and materials.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a precursor in the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity with various nucleophiles allows for the creation of customized materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole largely depends on the functional groups involved. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions can modify the structure and function of biological molecules or materials, thereby exerting specific effects.
Comparison with Similar Compounds
Similar Compounds
2-Isocyanato-1,3-benzodioxole: Lacks the chlorine and trifluoromethyl groups, resulting in different reactivity and applications.
5,6-Dichloro-2-isocyanato-1,3-benzodioxole:
Uniqueness
5,6-Dichloro-2-isocyanato-2-(trifluoromethyl)-2H-1,3-benzodioxole is unique due to the combination of chlorine, isocyanate, and trifluoromethyl groups on the benzodioxole ring
Properties
IUPAC Name |
5,6-dichloro-2-isocyanato-2-(trifluoromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2Cl2F3NO3/c10-4-1-6-7(2-5(4)11)18-9(17-6,15-3-16)8(12,13)14/h1-2H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOFPERMVZDIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC(O2)(C(F)(F)F)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2Cl2F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-Hydroxy-4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3377166.png)
![5-[3-(Trifluoromethoxy)phenyl]thiophene-2-carboxylic acid](/img/structure/B3377172.png)




![1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B3377209.png)





